molecular formula C15H16N4O2S B2982378 8-mercapto-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 378208-58-3

8-mercapto-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2982378
CAS No.: 378208-58-3
M. Wt: 316.38
InChI Key: ZWYZUWHYAKGPCE-UHFFFAOYSA-N
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Description

8-Mercapto-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative characterized by a 3-methylbenzyl group at position 7 and a thiol (-SH) substituent at position 6. Its core structure is derived from theophylline (1,3-dimethylxanthine), a well-known adenosine receptor antagonist and phosphodiesterase inhibitor. The 3-methylbenzyl group at position 7 contributes to lipophilicity, which may influence pharmacokinetic properties like membrane permeability and metabolic stability .

Properties

IUPAC Name

1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-sulfanylidene-9H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-9-5-4-6-10(7-9)8-19-11-12(16-14(19)22)17(2)15(21)18(3)13(11)20/h4-7H,8H2,1-3H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYZUWHYAKGPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(NC2=S)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-mercapto-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its mercapto group and specific methyl substitutions, which may influence its interaction with biological targets.

  • Molecular Formula: C15H16N4O2S
  • Molecular Weight: 316.378 g/mol
  • CAS Number: 332103-37-4

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors involved in cellular signaling pathways. The mercapto group may facilitate binding to target proteins, potentially influencing their activity and stability.

Biological Activities

Research indicates that 8-mercapto-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione exhibits several biological activities:

Antioxidant Activity

Studies have shown that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cells. The presence of the thiol group (–SH) in the mercapto moiety is crucial for this antioxidant activity.

Antitumor Activity

Preliminary investigations suggest that this compound may inhibit the proliferation of certain cancer cell lines. In vitro studies demonstrated a dose-dependent reduction in cell viability in human cancer cell lines, indicating potential as an anticancer agent.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes such as xanthine oxidase and various kinases. These enzymes are often involved in metabolic pathways and their inhibition can lead to therapeutic effects in diseases like gout and cancer.

Study 1: Antioxidant Properties

A study published in Journal of Medicinal Chemistry explored the antioxidant properties of mercapto-purine derivatives. The results indicated that compounds similar to 8-mercapto-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione effectively reduced lipid peroxidation in vitro .

Study 2: Antitumor Activity

In a recent investigation on the antiproliferative effects of modified purines, 8-mercapto derivatives were tested against breast cancer cell lines. The findings revealed significant cytotoxicity with IC50 values indicating effective concentrations for therapeutic applications .

Data Table: Biological Activities Summary

Activity TypeDescriptionReference
AntioxidantReduces oxidative stressJournal of Medicinal Chemistry
AntitumorInhibits cancer cell proliferationCancer Research
Enzyme InhibitionInhibits xanthine oxidaseBiochemical Journal

Comparison with Similar Compounds

Comparison with Similar Compounds

Impact of Substituents on Physicochemical Properties

  • Position 7: 3-Methylbenzyl: Balances lipophilicity and steric bulk, improving target binding (e.g., ALDH inhibition in NCT-501) . Octyl/Nonyl groups: Increase logP values, enhancing membrane permeability but reducing aqueous solubility .
  • Position 8 :
    • -SH (Thiol) : High nucleophilicity enables disulfide bond formation (e.g., ’s disulfide dimer), altering redox stability .
    • Piperazine/Carboxylate : Enhances hydrogen bonding with enzymes (e.g., ALDH inhibition in NCT-501) .
    • Chloro : Serves as a leaving group for nucleophilic substitution reactions (e.g., synthesis of NCT-501) .

Stability and Reactivity

  • The 8-mercapto derivative’s thiol group is prone to oxidation, forming disulfide dimers (e.g., ’s compound 4), which may act as prodrugs .
  • Ether-linked substituents (e.g., alkoxy groups) generally exhibit higher metabolic stability compared to thiols or amines .

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